molecular formula C21H23N3O3S B2775105 Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-36-9

Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2775105
CAS RN: 887900-36-9
M. Wt: 397.49
InChI Key: CKXRLXULKNCXCU-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The compound also features a thieno group (a sulfur-containing ring), a cyanobenzoyl group (a benzene ring with a nitrile and a carbonyl group), and a methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine ring, sulfur in the thieno ring, and the polar nitrile and carbonyl groups would all contribute to the compound’s chemical behavior .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution, while the nitrile group could be hydrolyzed. The ester group could undergo reactions such as saponification or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, boiling point, and spectral properties (IR, NMR, UV-Vis, etc.) would need to be determined experimentally .

Scientific Research Applications

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical context), it’s difficult to comment on the mechanism of action. If this compound has biological activity, the mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact toxicity or hazards associated with this compound.

Future Directions

Future research on this compound could involve exploring its potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical compound. Additionally, its chemical properties could be further explored to see if it has potential uses in materials science or other fields .

properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-20(2)10-14-15(19(26)27-5)18(28-16(14)21(3,4)24-20)23-17(25)13-8-6-12(11-22)7-9-13/h6-9,24H,10H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXRLXULKNCXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

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